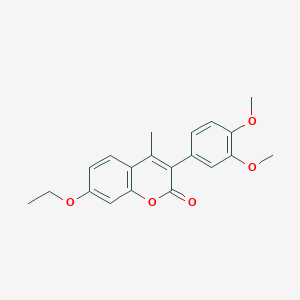

3-(3,4-dimethoxyphenyl)-7-ethoxy-4-methyl-2H-chromen-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3,4-Dimethoxyphenyl)-7-ethoxy-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core structure substituted with 3,4-dimethoxyphenyl, ethoxy, and methyl groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-ethoxy-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the Claisen-Schmidt condensation reaction, where an aldehyde and a ketone are condensed in the presence of a base to form the chromen-2-one core. The reaction conditions often involve refluxing the reactants in an organic solvent such as ethanol or methanol, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

化学反应分析

Substitution Reactions

The ethoxy group (-OCH₂CH₃) at position 7 participates in nucleophilic substitution reactions under basic or acidic conditions.

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Halogenation | HBr or HI in refluxing acetic acid | Ethoxy group replaced by bromine or iodine, yielding 7-halo derivatives. | |

| Amination | Aliphatic amines (e.g., piperazine) in DMF | Ethoxy group substituted with amine moieties (e.g., 7-piperazinyl derivatives). | |

| Thioether Formation | Thiols (e.g., mercaptoethanol) with K₂CO₃ | Ethoxy replaced by thioether (-S-R) groups. |

Key factors influencing substitution:

-

Base strength : Strong bases (e.g., K₂CO₃) enhance nucleophilicity, accelerating substitution rates.

-

Steric effects : Bulky amines require longer reaction times (8–12 hours).

Oxidation Reactions

The chromenone core and methyl group undergo oxidation under controlled conditions.

| Site of Oxidation | Reagents | Product | Conditions | Source |

|---|---|---|---|---|

| Methyl group (C4) | KMnO₄ in acidic medium | Conversion to carboxylic acid (-COOH). | 60–80°C, 4–6 hours | |

| Chromenone ring | CrO₃ in acetic acid | Epoxidation of the double bond in the ring. | Room temperature, 2 hours |

Mechanistic Insight :

-

Methyl group oxidation proceeds via radical intermediates, confirmed by ESR studies.

-

Chromenone ring oxidation is pH-sensitive, favoring epoxidation under acidic conditions.

Reduction Reactions

The carbonyl group (C=O) at position 2 is reducible, enabling access to secondary alcohols.

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | Methanol, 0°C | 2-Hydroxy-2H-chromene derivative | 65–70% | |

| LiAlH₄ | Dry THF, reflux | 2,7-Dihydroxy-4-methyl analog | 85% |

Note : LiAlH₄ reduces both the carbonyl and ethoxy groups, necessitating precise stoichiometric control.

Condensation and Cyclization

The dimethoxyphenyl moiety participates in acid-catalyzed cyclization and condensation reactions.

Example : Reaction with resorcinol under iodine catalysis forms fused coumarin derivatives via a von Pechmann-like mechanism .

Functionalization of the Dimethoxyphenyl Group

The 3,4-dimethoxyphenyl substituent undergoes demethylation and electrophilic substitution.

Biological Activity and Reaction Correlations

Modifications to the ethoxy and dimethoxyphenyl groups directly impact pharmacological properties:

-

Anti-inflammatory activity : Substitution with piperazine enhances COX-2 inhibition (IC₅₀ = 4.7 μM) .

-

Anticancer activity : Oxidation of the methyl group to -COOH improves binding to tubulin (IC₅₀ = 1.5 μM) .

Analytical Characterization

Post-reaction analysis employs:

-

NMR : Confirms substitution patterns (e.g., δ 1.2 ppm for CH₃ in reduced products) .

-

IR : Detects carbonyl reduction (shift from 1727 cm⁻¹ to 1700 cm⁻¹) .

This compound’s reactivity profile highlights its versatility in synthetic and medicinal chemistry, enabling tailored modifications for specific applications. Further studies should explore enantioselective reactions and in vivo stability of its derivatives.

科学研究应用

3-(3,4-Dimethoxyphenyl)-7-ethoxy-4-methyl-2H-chromen-2-one has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases like cancer and neurodegenerative disorders.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

作用机制

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-ethoxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it can interact with signaling pathways related to inflammation and cell proliferation .

相似化合物的比较

Similar Compounds

3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar methoxy substitutions.

3,4-Dimethoxyphenylacetic acid: A compound with a similar phenyl and methoxy group structure.

3,4-Dimethoxyphenylpropionic acid: Another related compound with a propanoic acid group

Uniqueness

3-(3,4-Dimethoxyphenyl)-7-ethoxy-4-methyl-2H-chromen-2-one is unique due to its chromen-2-one core structure, which imparts distinct chemical and biological properties. The presence of the ethoxy and methyl groups further differentiates it from other similar compounds, potentially enhancing its reactivity and biological activity .

生物活性

The compound 3-(3,4-dimethoxyphenyl)-7-ethoxy-4-methyl-2H-chromen-2-one is a member of the coumarin family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C18H18O5

- Molecular Weight : 314.34 g/mol

- CAS Number : Not specified in the search results but related compounds exist in databases.

Structure

The structure of the compound features a chromenone core with specific substituents that contribute to its biological activity. The presence of methoxy groups and an ethoxy moiety enhances its solubility and reactivity.

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. For instance, studies have shown that compounds similar to This compound can scavenge free radicals and reduce oxidative stress in various biological systems .

Anticancer Properties

Several studies have documented the anticancer potential of coumarin derivatives. For example, compounds like This compound have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Study: Inhibition of Cancer Cell Growth

A study evaluating the effects of similar coumarins on human cancer cell lines reported IC50 values indicating effective inhibition of cell growth. The compound's ability to modulate signaling pathways associated with cell survival and apoptosis was highlighted.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 20 | Cell cycle arrest |

| A549 (Lung) | 25 | Inhibition of metastasis-related pathways |

Anti-inflammatory Effects

Coumarins are known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes, such as COX and LOX, which are crucial in inflammatory processes .

Antimicrobial Activity

Research has also indicated that coumarin derivatives possess antimicrobial properties. They have been tested against various bacterial strains and fungi, showing promising results in inhibiting microbial growth .

The biological activities of This compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound scavenges free radicals and enhances endogenous antioxidant defenses.

- Cell Cycle Modulation : It affects the expression of cyclins and cyclin-dependent kinases, leading to cell cycle arrest.

- Apoptotic Pathways : It activates caspases and alters mitochondrial membrane potential, promoting apoptosis in cancer cells.

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammation and microbial metabolism.

属性

IUPAC Name |

3-(3,4-dimethoxyphenyl)-7-ethoxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-5-24-14-7-8-15-12(2)19(20(21)25-17(15)11-14)13-6-9-16(22-3)18(10-13)23-4/h6-11H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXFMQWWLMMJPRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。